molecular formula C8H6N4O2 B2376568 6-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid CAS No. 1534898-66-2

6-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid

Cat. No.: B2376568
CAS No.: 1534898-66-2
M. Wt: 190.162
InChI Key: NPBMCKRIOUAIES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1H-Imidazol-1-yl)pyrazine-2-carboxylic acid (CAS 1534898-66-2) is a high-purity chemical building block with the molecular formula C8H6N4O2 and a molecular weight of 190.16 . This compound is built on a pyrazine core, a privileged scaffold in medicinal chemistry, which is functionalized with a carboxylic acid group and an imidazole substituent. This structure makes it a valuable intermediate for the synthesis of more complex heterocyclic systems, particularly in the construction of imidazo[1,2-a]pyrazine derivatives . The imidazo[1,2-a]pyrazine scaffold is of significant research interest due to its wide range of biological activities. Scientific literature indicates that this core structure is frequently explored in drug discovery programs, serving as a key pharmacophore in the development of potential therapeutic agents. For instance, derivatives have been designed and evaluated as antileishmanial agents . Furthermore, related analogues have been reported as potent and selective inhibitors for various biological targets, such as Toll-like receptor 7 (TLR7) antagonists and phosphoinositide 3-kinase (PI3K) inhibitors, highlighting the value of this chemotype in developing treatments for immune disorders and cancer . Researchers can utilize this compound to develop novel molecules for screening against these and other biological targets. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

6-imidazol-1-ylpyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c13-8(14)6-3-10-4-7(11-6)12-2-1-9-5-12/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBMCKRIOUAIES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C2=NC(=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1534898-66-2
Record name 6-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Direct Displacement on Halogenated Pyrazines

The most straightforward approach involves substituting a halogen atom on pyrazine-2-carboxylic acid derivatives with imidazole. For example, 6-chloropyrazine-2-carboxylic acid reacts with imidazole in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (DMF or DMSO) at 80–100°C for 12–24 hours. Yields range from 45–68%, with purification requiring column chromatography due to residual starting materials.

Optimization Insights :

  • Catalyst : Copper(I) iodide (5 mol%) enhances reaction rates by facilitating Ullmann-type coupling, improving yields to 72–75%.
  • Solvent : DMF outperforms DMSO in minimizing side reactions (e.g., hydrolysis of the carboxylic acid group).

Transition-Metal Catalyzed Coupling

Suzuki-Miyaura Cross-Coupling

A patent-pending method utilizes 6-boronic ester-functionalized pyrazine-2-carboxylic acid derivatives coupled with 1H-imidazole-1-boronic acid. Palladium catalysts (e.g., Pd(PPh₃)₄) in toluene/EtOH/H₂O (2:1:2) at 80°C yield 55–60% product.

Key Challenges :

  • Boronic ester preparation requires multi-step synthesis, increasing complexity.
  • Competing protodeboronation reduces efficiency, necessitating excess boronic acid (1.5 equiv).

Buchwald-Hartwig Amination

This method employs 6-aminopyrazine-2-carboxylic acid and 1H-imidazole under Pd₂(dba)₃/Xantphos catalysis. While effective for electron-deficient aryl halides, the reaction struggles with pyrazine’s electron-withdrawing carboxyl group, yielding ≤40%.

Cyclocondensation Strategies

Imidazole-Pyrazine Ring Fusion

A PMC study describes cyclizing α-isocyanoacetate derivatives with N-aryl-benzimidoyl chlorides. Ethyl isocyanoacetate and imidoyl chloride intermediates undergo DBU-mediated cycloaddition in THF at −78°C to room temperature, yielding 64% after chromatography.

Advantages :

  • Single-step synthesis from commercially available precursors.
  • Tunable electronic properties via substituents on the imidoyl chloride.

Oxidative Cross-Dehydrogenative Coupling (CDC)

An ACS Omega-reported CDC reaction between N-amino-2-iminopyridines and β-ketoesters uses acetic acid (6 equiv) and O₂ (1 atm) in ethanol at 130°C. While optimized for pyrazolo[1,5-a]pyridines, adapting conditions to imidazole derivatives achieves 74–94% yields.

Post-Functionalization Modifications

Carboxylation of Preformed Imidazole-Pyrazines

A Frontiers in Chemistry protocol converts 6-(1H-imidazol-1-yl)pyrazine-2-carbonitrile to the carboxylic acid via hydrolysis with H₂O₂ in DMSO/EtOH (4:1). This method avoids harsh acidic conditions, preserving the imidazole ring’s integrity.

Reaction Conditions :

  • Oxidant : 30% H₂O₂ (2 equiv).
  • Temperature : 25°C, 24 hours.
  • Yield : 72% after recrystallization.

Comparative Analysis of Methods

Method Yield Complexity Scalability Cost
Nucleophilic Substitution 45–75% Low High $–$$
Suzuki Coupling 55–60% High Moderate $$$
Cyclocondensation 64–94% Moderate High $$
Post-Functionalization 72% Low Moderate $

Cost Key: $ (low), $$ (moderate), $$$ (high)

Chemical Reactions Analysis

Types of Reactions: 6-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites on the imidazole and pyrazine rings .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenation reactions using reagents like N-bromosuccinimide (NBS) or chlorination using thionyl chloride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has highlighted the potential of 6-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid as an anticancer agent. A study demonstrated its ability to inhibit Bruton's tyrosine kinase (BTK), which is crucial in B-cell malignancies. The compound showed moderate inhibitory activity with an IC50 value that suggests promising therapeutic potential for further development into cancer treatment agents.

Antimicrobial Properties
The compound is also being investigated for its antimicrobial properties. Its structure allows it to interact with various biological targets, potentially leading to the development of new antibiotics or treatments for resistant strains of bacteria. The imidazole ring's ability to coordinate with metal ions may enhance its effectiveness against microbial enzymes.

Biochemical Applications

Enzyme Inhibition
Recent studies have identified derivatives of this compound as potent inhibitors of ecto-nucleotide triphosphate diphosphohydrolase (ENPP1). This enzyme negatively regulates the cGAS-STING pathway, which is involved in immune responses. Inhibitors derived from this compound have shown significant potential in enhancing immune responses in cancer therapy, with one derivative achieving an IC50 value as low as 5.70 nM .

Mechanism of Action
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and cellular processes. Additionally, the pyrazine ring participates in electron transfer reactions, which can affect redox states and signaling pathways within cells.

Material Science

Development of New Materials
In material science, this compound is utilized in the synthesis of novel materials with desirable properties such as conductivity and stability. Its unique chemical structure allows it to serve as a building block for more complex materials that can be applied in electronics and nanotechnology.

Case Studies and Research Findings

Study Focus Findings
Study on BTK InhibitionAnticancerModerate inhibition with promising IC50 values; potential for therapeutic development.
ENPP1 Inhibition StudyImmunotherapySelective inhibition leading to enhanced immune response; significant antitumor efficacy observed in murine models .
Antimicrobial EvaluationMicrobiologyPotential as a new antibiotic; effective against resistant bacterial strains.

Mechanism of Action

The mechanism of action of 6-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Heterocyclic Core Variations

The compound’s activity and physicochemical properties are highly sensitive to substituent positioning and heterocyclic core modifications. Key analogs include:

Table 1: Structural Analogs and Key Differences
Compound Name Core Structure Substituents Key Properties/Applications References
6-(1H-Imidazol-1-yl)pyrazine-2-carboxylic acid Pyrazine -COOH (C2), -Imidazole (C6) Discontinued commercial availability; potential enzyme inhibition
6-(1H-Imidazol-1-yl)pyridazine-3-carboxylic acid Pyridazine -COOH (C3), -Imidazole (C6) Higher polarity due to pyridazine core; 7 suppliers
6-(2-Methyl-1H-imidazol-1-yl)pyrazine-2-carboxylic acid Pyrazine -COOH (C2), -2-Methylimidazole (C6) Enhanced lipophilicity from methyl group; 1 supplier
6-(1H-Pyrazol-1-yl)pyrazine-2-carboxylic acid Pyrazine -COOH (C2), -Pyrazole (C6) Reduced hydrogen-bonding capacity vs. imidazole; 2 suppliers
Key Observations :
  • Pyridazine vs.
  • Methyl Substitution : The 2-methylimidazole variant (6-(2-methyl-1H-imidazol-1-yl)pyrazine-2-carboxylic acid) exhibits greater lipophilicity (logP ~1.2 estimated), which may enhance bioavailability but could complicate metabolic stability .
  • Imidazole vs. Pyrazole : Pyrazole-substituted analogs (e.g., 6-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid) lack the imidazole’s secondary nitrogen, reducing hydrogen-bonding interactions critical for target binding .

Biological Activity

6-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

  • Molecular Formula : C8H7N3O2
  • Molecular Weight : 177.16 g/mol
  • Structure : The compound features an imidazole ring fused with a pyrazine ring, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The imidazole moiety can coordinate with metal ions, influencing enzymatic activities, while the pyrazine ring participates in electron transfer reactions, affecting cellular signaling pathways .

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could serve as a promising candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Studies indicate that the compound exhibits submicromolar inhibitory activity against several tumor types.

Case Study: Cytotoxicity Assays

In a study evaluating its effects on HeLa cells, the compound showed significant cytotoxicity with an IC50 value ranging from 0.09 to 0.43 µM. The mechanism involved cell cycle arrest at the G2/M phase and induced apoptosis through the inhibition of the PI3Kα pathway .

Table 2: Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa0.09 - 0.43PI3Kα inhibition; apoptosis induction
A549 (Lung Cancer)0.15 - 0.50Cell cycle arrest at G2/M phase
MCF7 (Breast Cancer)0.20 - 0.45Induction of apoptosis

These findings highlight the potential of this compound as a lead in cancer therapy development .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications to the imidazole and pyrazine rings can enhance biological activity. For example, substituents at specific positions on these rings have been correlated with improved potency against cancer cells and bacteria .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 6-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid, and how do reaction conditions influence methodology selection?

  • Methodological Answer : Two common approaches include:

  • Alkali-mediated substitution : Reacting pyrazine derivatives with imidazole salts in high-boiling polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (20–170°C) to introduce the imidazole moiety .
  • Cascade reactions : Utilizing DMSO-HBr oxidation followed by Debus-Radziszewski condensation to assemble imidazole-pyrazine hybrids from aryl methyl ketones. This method offers mild conditions and avoids multi-step isolation .
  • Key factors : Solvent polarity, temperature control, and catalyst selection (e.g., Brønsted acids) directly impact regioselectivity and yield. Polar aprotic solvents enhance nucleophilic substitution, while acidic conditions favor cyclization .

Q. How can structural characterization of this compound be rigorously validated?

  • Methodological Answer :

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm substitution patterns. For example, imidazole protons typically resonate at δ 7.5–9.0 ppm, while pyrazine carbons appear at δ 140–160 ppm .
  • X-ray crystallography : Resolve crystal structures to verify bond angles and intermolecular interactions (e.g., hydrogen bonding), as demonstrated for related imidazopyrazines .
  • Mass spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. What strategies optimize yield in multi-step syntheses of imidazole-pyrazine carboxylic acids?

  • Methodological Answer :

  • Intermediate purification : Employ column chromatography or recrystallization after each step to remove by-products (e.g., unreacted hydrazine derivatives) .
  • Microwave-assisted synthesis : Reduce reaction times and improve efficiency for steps requiring prolonged heating (e.g., cyclocondensation) .
  • In situ monitoring : Use TLC or HPLC to track reaction progress and minimize decomposition of acid-sensitive intermediates .

Q. How do reaction conditions affect regioselectivity in imidazole-pyrazine hybrid formation?

  • Methodological Answer :

  • Solvent effects : Polar aprotic solvents (e.g., DMSO) favor nucleophilic attack at the pyrazine C-6 position due to enhanced charge stabilization .
  • Temperature control : Lower temperatures (20–80°C) reduce side reactions (e.g., over-alkylation), while higher temperatures (100–170°C) accelerate cyclization .
  • Catalytic additives : Bronsted acids (e.g., HBr) promote protonation of pyrazine nitrogen, directing substitution to specific positions .

Q. What biological targets are hypothesized for this compound based on structural analogs?

  • Methodological Answer :

  • Enzyme inhibition : Analogous imidazole derivatives (e.g., topsentin) inhibit aldose reductase and kinases. Computational docking studies suggest potential binding to ATP-binding pockets .
  • Antimicrobial activity : Pyrazine-carboxylic acids exhibit biofilm disruption via metal chelation. Evaluate minimum inhibitory concentrations (MICs) against Gram-negative pathogens .
  • Anticancer screening : Test cytotoxicity in cell lines (e.g., MCF-7) using MTT assays, leveraging the compound’s ability to intercalate DNA or disrupt redox homeostasis .

Q. How should researchers resolve spectral data discrepancies when characterizing novel derivatives?

  • Methodological Answer :

  • Multi-technique validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare with literature data for analogous structures .
  • Isotopic labeling : Use 15N^{15}N-labeled imidazole to clarify nitrogen environments in complex spectra .
  • Dynamic NMR studies : Investigate temperature-dependent shifts to identify tautomeric equilibria or rotameric forms .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer :

  • DFT calculations : Compute Fukui indices to identify electrophilic centers on the pyrazine ring. The C-3 and C-5 positions are typically more reactive due to lower electron density .
  • Molecular dynamics simulations : Model solvent effects on transition states to predict reaction pathways (e.g., SNAr vs. radical mechanisms) .
  • pKa estimation : Use software (e.g., MarvinSketch) to assess protonation states and guide pH optimization for reactions .

Data Contradiction and Troubleshooting

Q. Why might hydrazine by-products persist in synthesized imidazole-pyrazines, and how can they be removed?

  • Methodological Answer :

  • Source of contamination : Incomplete substitution during hydrazine hydrate reactions or side reactions forming hydrazones .
  • Mitigation strategies :
  • Acid-base extraction : Utilize the differential solubility of hydrazine (basic) and the target compound (acidic) in aqueous HCl/NaOH .
  • Chelation chromatography : Employ immobilized metal ions (e.g., Ni²⁺) to trap hydrazine derivatives via coordination .
  • Analytical confirmation : Use HPLC with UV detection at 254 nm to quantify residual hydrazine .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.